molecular formula C12H14N2 B11909706 4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole CAS No. 134856-47-6

4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole

Cat. No.: B11909706
CAS No.: 134856-47-6
M. Wt: 186.25 g/mol
InChI Key: LGJNKECFRFDNTH-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its fused pyridine and benzimidazole rings, which contribute to its unique chemical properties and potential biological activities. Benzimidazole derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with 2-methylpyridine-3-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole is unique due to the presence of the methyl group at the 4-position, which enhances its antimicrobial and anticancer activities compared to its analogs. This structural modification contributes to its higher potency and selectivity in targeting specific biological pathways .

Properties

CAS No.

134856-47-6

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

4-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole

InChI

InChI=1S/C12H14N2/c1-9-5-4-8-14-11-7-3-2-6-10(11)13-12(9)14/h2-3,6-7,9H,4-5,8H2,1H3

InChI Key

LGJNKECFRFDNTH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN2C1=NC3=CC=CC=C32

Origin of Product

United States

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